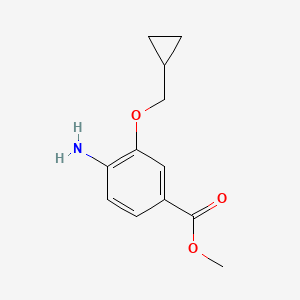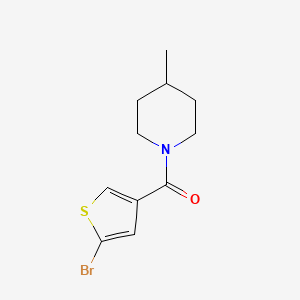
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Vue d'ensemble
Description
Mécanisme D'action
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This can lead to increased alertness and improved cognitive performance. In addition, this compound has been found to have an effect on the release of dopamine, a neurotransmitter involved in reward and pleasure.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has also been found to have an effect on the metabolism of proteins and lipids. It has been shown to increase protein synthesis, as well as the synthesis of fatty acids. In addition, it has been found to have an effect on the immune system, as well as on the production of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is a versatile and widely used reagent in scientific research, with a range of applications in organic synthesis and medicinal chemistry. One of the main advantages of using this compound in the laboratory is its low cost and availability. In addition, it is relatively easy to synthesize and use in experiments, making it an ideal reagent for research. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other reagents, and can be easily destroyed by heat or light. In addition, it can be toxic if inhaled or ingested, and should be handled with care.
Orientations Futures
The potential applications of Methyl 4-amino-3-(cyclopropylmethoxy)benzoate are vast, and there are many future directions for research. One potential direction is the development of new drugs based on this compound. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted into the synthesis of this compound, in order to make it more efficient and cost-effective.
Applications De Recherche Scientifique
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is widely used in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and small molecules. In addition, it has been used to study the effects of various compounds on biological systems, such as enzymes and receptors. This compound has also been used to study the effects of various drugs on the body, as well as to develop new drugs.
Propriétés
IUPAC Name |
methyl 4-amino-3-(cyclopropylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRZHIVYZGWFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)



![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)

![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)
![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)
![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)


